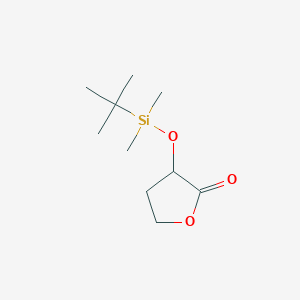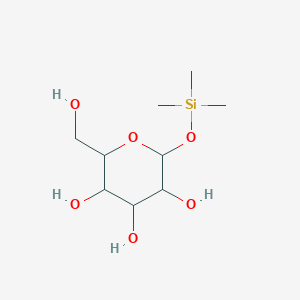
acetic acid;erbium;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;erbium;hydrate, also known as erbium(III) acetate hydrate, is a compound consisting of acetic acid and erbium in a hydrated form. The chemical formula for this compound is Er(CH₃COO)₃·xH₂O. It appears as a pink powder, crystals, or chunks and is soluble in water . This compound is primarily used in the synthesis of optical materials and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Erbium(III) acetate hydrate can be synthesized by reacting erbium oxide (Er₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving erbium oxide in acetic acid, followed by evaporation of the solvent to obtain the hydrated form of erbium acetate .
Industrial Production Methods
In industrial settings, erbium(III) acetate hydrate is produced by dissolving erbium oxide in acetic acid under controlled conditions. The solution is then subjected to evaporation and crystallization processes to obtain the desired hydrated form. The purity of the final product can be adjusted by varying the concentration of acetic acid and the temperature during the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Erbium(III) acetate hydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, erbium(III) acetate hydrate decomposes to form erbium oxide (Er₂O₃) through intermediate stages involving the formation of ketene (CH₂=C=O) and other compounds.
Hydrolysis: In the presence of water, erbium(III) acetate hydrate can undergo hydrolysis to form erbium hydroxide and acetic acid.
Common Reagents and Conditions
Thermal Decomposition: Heating erbium(III) acetate hydrate at temperatures around 90°C leads to the formation of anhydrous erbium acetate.
Hydrolysis: The presence of water at room temperature facilitates the hydrolysis of erbium(III) acetate hydrate.
Major Products Formed
Erbium Oxide (Er₂O₃): Formed through thermal decomposition.
Erbium Hydroxide (Er(OH)₃): Formed through hydrolysis.
Applications De Recherche Scientifique
Erbium(III) acetate hydrate has a wide range of applications in scientific research, including:
Optical Materials: Used in the synthesis of optical materials due to its unique luminescent properties.
Catalysis: Acts as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biomedical Imaging: Utilized in the development of contrast agents for biomedical imaging techniques.
Material Science: Employed in the preparation of advanced materials, such as thin films and nanomaterials.
Mécanisme D'action
The mechanism of action of erbium(III) acetate hydrate involves its ability to interact with various molecular targets and pathways. In optical materials, the erbium ions (Er³⁺) exhibit unique luminescent properties, making them suitable for use in lasers and other photonic devices . In catalysis, erbium(III) acetate hydrate acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants .
Comparaison Avec Des Composés Similaires
Erbium(III) acetate hydrate can be compared with other similar compounds, such as:
Holmium(III) Acetate: Similar in structure and properties, but with different luminescent characteristics.
Thulium(III) Acetate: Another rare earth acetate with distinct optical properties.
Ytterbium(III) Acetate: Used in similar applications but with different catalytic and luminescent properties.
Erbium(III) acetate hydrate stands out due to its unique combination of luminescent and catalytic properties, making it highly valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H14ErO7 |
|---|---|
Poids moléculaire |
365.43 g/mol |
Nom IUPAC |
acetic acid;erbium;hydrate |
InChI |
InChI=1S/3C2H4O2.Er.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
Clé InChI |
RZNADUOMWZFAKS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


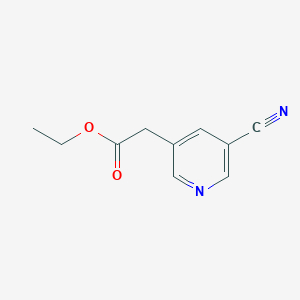
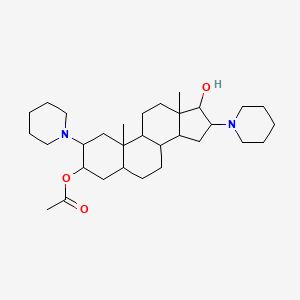
![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)
![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)

![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)

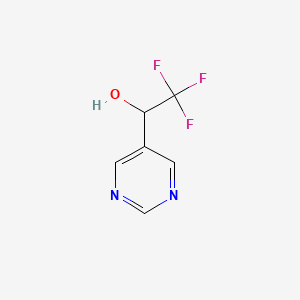
![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)
![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)

